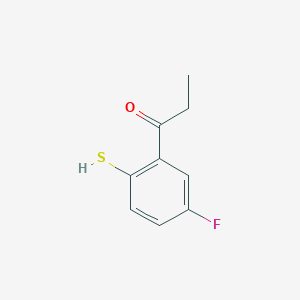

1-(5-Fluoro-2-mercaptophenyl)propan-1-one

Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical and pharmaceutical sciences. wikipedia.org Fluorine is the most electronegative element, and its incorporation into an organic molecule imparts significant changes to the compound's physical, chemical, and biological properties. alfa-chemistry.com The C-F bond is one of the strongest single bonds in organic chemistry, which often enhances the metabolic stability of a molecule, a desirable trait for pharmaceuticals. alfa-chemistry.com

The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and bioavailability. alfa-chemistry.com Consequently, organofluorine compounds are prevalent in a vast array of applications, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org It is estimated that approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom. nih.gov The compound 1-(5-Fluoro-2-mercaptophenyl)propan-1-one is situated within this important class, where the fluorine atom on the phenyl ring is expected to modulate the electronic properties and biological behavior of the entire molecule.

Significance of Mercaptophenyl Ketone Architectures in Chemical Synthesis

Mercaptophenyl ketones, also known as thio- or mercapto-acylbenzenes, are valuable scaffolds in organic synthesis. The dual functionality of a nucleophilic thiol (-SH) group and an electrophilic ketone (-C=O) group on the same aromatic ring provides a platform for a wide range of chemical transformations.

Thiophenol and its derivatives are important precursors in the synthesis of various sulfur-containing compounds. wikipedia.org The thiol group can be readily alkylated to form thioethers or oxidized to form disulfides, sulfoxides, or sulfonic acids. wikipedia.orgacs.org It is also a key functional group for the synthesis of sulfur-containing heterocycles, such as thiophenes and benzothiazoles, which are themselves important motifs in medicinal chemistry. nih.govnih.gov The ketone functionality, on the other hand, can undergo a plethora of reactions, including reduction, oxidation, and addition of nucleophiles to the carbonyl carbon, making it a versatile handle for molecular elaboration. The combination of these groups in a mercaptophenyl ketone architecture allows for sequential or one-pot reactions to build complex molecules with potential biological activity.

Overview of this compound as a Unique Building Block

This compound is a trifunctional chemical compound that holds significant potential as a versatile building block in synthetic chemistry. Its structure is characterized by a phenyl ring substituted with three key functional groups: a fluorine atom at the 5-position, a mercapto group at the 2-position, and a propanoyl group at the 1-position.

This specific arrangement of functional groups makes it a highly valuable intermediate for several reasons:

Orthogonality of Functional Groups : The distinct reactivity of the thiol, ketone, and aryl fluoride (B91410) allows for selective chemical modifications at different sites of the molecule.

Precursor for Heterocycles : The ortho-relationship between the mercapto and ketone groups is particularly significant. This arrangement is ideal for intramolecular cyclization reactions to form various heterocyclic ring systems, such as benzothiophenes or related structures, which are of great interest in drug discovery.

Modulation of Properties : The fluorine atom can influence the reactivity of the other functional groups through electronic effects and can impart desirable properties, such as enhanced metabolic stability and binding affinity, to downstream products.

While specific, detailed research on this compound is not extensively documented in mainstream literature, its structural similarity to other researched fluorinated and mercapto-containing compounds suggests its utility in creating novel chemical entities for medicinal and materials science applications. bldpharm.com Its synthesis would likely involve multi-step sequences, potentially starting from a fluorinated phenol (B47542) or a related precursor, followed by the introduction of the ketone and mercapto functionalities. chemicalbook.comgoogle.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉FOS |

| CAS Number | 1806605-18-4 |

| Molecular Weight | 184.23 g/mol |

| Key Functional Groups | Aromatic Fluoride, Thiol (Mercaptan), Ketone |

Structure

3D Structure

Properties

Molecular Formula |

C9H9FOS |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-(5-fluoro-2-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9FOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 |

InChI Key |

XNPZFCHXJDWPQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)S |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 5 Fluoro 2 Mercaptophenyl Propan 1 One

Reactivity at the Ketone Functionality

The carbonyl group (C=O) of the propan-1-one moiety is a primary site for chemical reactions, characterized by the electrophilicity of the carbonyl carbon.

The ketone in 1-(5-Fluoro-2-mercaptophenyl)propan-1-one is susceptible to nucleophilic attack. In these reactions, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, breaking the π-bond of the C=O group.

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydrides (from reagents like NaBH₄ or LiAlH₄), and cyanide ions (CN⁻). For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Organometallic | Ethylmagnesium bromide (CH₃CH₂MgBr) | Tertiary alcohol |

| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |

The ketone functionality can undergo condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases, or with hydroxylamine (B1172632) to form oximes. wikipedia.orgbyjus.comchemtube3d.comwikipedia.orgiosrjournals.orgnih.govresearchgate.netbyjus.com These reactions typically proceed via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of a Schiff base from this compound with a primary amine (R-NH₂) would result in a product containing a C=N double bond. Similarly, reaction with hydroxylamine (NH₂OH) yields an oxime, which can exist as geometric isomers. wikipedia.orgbyjus.com These reactions are often catalyzed by acid or base.

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | |

| Hydroxylamine (NH₂OH) | Oxime |

The carbonyl group can be reduced to a secondary alcohol. researchgate.netacs.orgresearchgate.netorganic-chemistry.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion to the carbonyl carbon. Subsequent protonation of the resulting alkoxide yields 1-(5-fluoro-2-mercaptophenyl)propan-1-ol.

Conversely, the oxidation of ketones is generally more challenging and requires strong oxidizing agents, often leading to cleavage of carbon-carbon bonds. researchgate.netacs.orgacs.orgorganic-chemistry.orglibretexts.org For aromatic ketones, oxidation can be achieved under specific conditions, but it is not as straightforward as the oxidation of aldehydes. researchgate.netacs.orgacs.org

| Transformation | Reagent Example | Product Functional Group |

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acids (via cleavage) |

Reactivity of the Thiol Group

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation.

The thiol group of this compound can be readily alkylated to form thioethers (sulfides). acs.orgjst.go.jpjmaterenvironsci.comacsgcipr.orgthieme-connect.commasterorganicchemistry.comnih.govresearchgate.netgoogle.comrsc.org This reaction typically involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then displaces a leaving group on an alkyl halide or another suitable electrophile. A variety of bases can be used for the deprotonation, and the reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.com

Acylation of the thiol group leads to the formation of thioesters. wikipedia.orgorganic-chemistry.orgrsc.orgdigitellinc.comresearchgate.netresearchgate.netresearchgate.net This can be achieved by reacting the thiol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting thioester contains the R-C(=O)-S- functionality.

| Reaction | Electrophile | Product Type |

| Alkylation | Alkyl halide (R-X) | Thioether (Sulfide) |

| Acylation | Acyl chloride (R-COCl) | Thioester |

The sulfur atom in the thiol group is in a low oxidation state and can be readily oxidized. Mild oxidation of the corresponding thioether (formed via alkylation) leads to the formation of a sulfoxide (B87167). chemistrysteps.comsci-hub.ruorganic-chemistry.orgnih.govbiolmolchem.comresearchgate.net Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org

Further oxidation of the sulfoxide with a stronger oxidizing agent yields a sulfone. chemistrysteps.comnih.govorganic-chemistry.orgacs.org The sulfone contains a sulfur atom double-bonded to two oxygen atoms. The degree of oxidation can often be controlled by the choice of the oxidizing agent and the reaction conditions. Direct oxidation of the thiol can also lead to disulfides under milder conditions or sulfonic acids with stronger oxidants. chemistrysteps.com

| Starting Material | Product | Oxidation State of Sulfur |

| Thioether | Sulfoxide | S(IV) |

| Sulfoxide | Sulfone | S(VI) |

Disulfide Bond Formation

The presence of a mercapto (-SH) group makes this compound susceptible to oxidation, a common reaction for thiols. This process typically leads to the formation of a disulfide bond (S-S), linking two molecules of the parent compound. This dimerization results in the formation of 1,2-bis(4-fluoro-2-propanoylphenyl)disulfane.

The oxidation can be achieved using a variety of mild oxidizing agents. The general transformation is depicted as follows:

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents the 5-fluoro-2-propanoylphenyl group.

Common laboratory reagents for this transformation and their typical conditions are summarized in the table below.

| Oxidizing Agent | Typical Conditions | Product |

| Oxygen (air) | Basic conditions (e.g., NaOH, Et₃N), room temperature | 1,2-bis(4-fluoro-2-propanoylphenyl)disulfane |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst | 1,2-bis(4-fluoro-2-propanoylphenyl)disulfane |

| Iodine (I₂) | Alcoholic solution, typically with a base (e.g., NaHCO₃) | 1,2-bis(4-fluoro-2-propanoylphenyl)disulfane |

| Dimethyl sulfoxide (DMSO) | Elevated temperatures | 1,2-bis(4-fluoro-2-propanoylphenyl)disulfane |

This reaction is a fundamental pathway for thiols and represents a key reactivity of the mercapto group in this compound.

Aromatic Ring Functionalization and Modification

The benzene (B151609) ring of this compound is amenable to various functionalization reactions, with the regiochemical outcome being controlled by the electronic properties of the existing substituents.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The site of substitution on the benzene ring of this compound is determined by the directing effects of the fluoro, mercapto, and propanoyl groups.

Mercapto Group (-SH): This is an ortho, para-directing and activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance.

Fluoro Group (-F): Halogens are an interesting case; they are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The resonance effect, which directs the substitution, is dominant over the inductive effect in determining the position of attack.

Propanoyl Group (-C(O)CH₂CH₃): This is a meta-directing and deactivating group. The carbonyl group is strongly electron-withdrawing, both by induction and resonance, pulling electron density out of the ring and deactivating it towards electrophilic attack.

The positions on the ring relative to the substituents are numbered as follows: C1 (with the propanoyl group), C2 (with the mercapto group), C3, C4, C5 (with the fluoro group), and C6.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Type | Directing Effect |

| -C(O)CH₂CH₃ | 1 | Deactivating | Meta (to C3, C5) |

| -SH | 2 | Activating | Ortho, Para (to C3, C6) |

| -F | 5 | Deactivating | Ortho, Para (to C4, C6) |

Considering these effects in concert:

Position C3 is meta to the deactivating propanoyl group and ortho to the activating mercapto group.

Position C4 is para to the deactivating propanoyl group and ortho to the deactivating fluoro group.

Position C6 is para to the activating mercapto group and ortho to the deactivating fluoro group.

The most activated positions are C3 and C6. The mercapto group is a stronger activator than the deactivating effect of the propanoyl group is strong. Therefore, substitution is most likely to occur at the positions activated by the mercapto group. Between C3 and C6, C6 is para to the mercapto group and ortho to the fluoro group, while C3 is ortho to the mercapto group and meta to the propanoyl group. Steric hindrance from the adjacent propanoyl group might disfavor substitution at C6. Thus, electrophilic substitution is predicted to occur predominantly at position 3.

While the carbon-fluorine bond is generally strong, halogen exchange reactions on aromatic rings are possible, particularly when the ring is activated towards nucleophilic aromatic substitution. The presence of the electron-withdrawing propanoyl group ortho to the fluorine atom (in a relative sense across the ring) could facilitate such a reaction.

A common type of halogen exchange is the Halex reaction, where a fluoride (B91410) ion is displaced by another nucleophile. Conversely, it is also possible to replace other halogens with fluoride, though this is not directly applicable here. In the context of this compound, it might be possible to replace the fluorine atom with other halogens (Cl, Br, I) or other nucleophiles under specific, often harsh, conditions (e.g., high temperature, polar aprotic solvent, and a suitable nucleophile source).

| Reaction Type | Reagents | Potential Product |

| Fluorine-Chlorine Exchange | High concentration of chloride ions (e.g., LiCl), polar aprotic solvent (e.g., DMF, NMP), high temperature | 1-(5-Chloro-2-mercaptophenyl)propan-1-one |

| Fluorine-Bromine Exchange | High concentration of bromide ions (e.g., KBr), phase-transfer catalyst, high temperature | 1-(5-Bromo-2-mercaptophenyl)propan-1-one |

These reactions are generally less facile than those on rings bearing stronger activating groups for nucleophilic substitution (like a nitro group).

Cyclization and Rearrangement Reactions

The proximate arrangement of the mercapto and ketone functional groups allows for a variety of intramolecular reactions, leading to the formation of new heterocyclic rings.

One of the most probable and synthetically useful transformations of this compound and its derivatives is intramolecular cyclization to form a benzothiophene (B83047) ring system. Benzothiophenes are important scaffolds in medicinal chemistry.

A common strategy involves the reaction of the ketone with a suitable C1 synthon, followed by cyclization. For instance, an aldol-type condensation or a reaction leading to an intermediate that can be cyclized onto the sulfur atom.

A more direct pathway could involve the reaction of a derivative of this compound. For example, if the ketone is first converted into an alkyne, a subsequent palladium-catalyzed or radical-promoted heterocyclodehydration can lead to the formation of a substituted benzothiophene. This is a known route for analogous 1-(2-mercaptophenyl) ketones.

Direct intramolecular cyclization between the mercapto and ketone groups can also occur, typically under acidic or basic conditions, to form a five-membered ring. This would lead to the formation of a dihydrobenzothiophene derivative. For example, acid-catalyzed cyclization could proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of the sulfur atom.

This type of reaction would result in the formation of a 2-ethyl-6-fluoro-2,3-dihydrobenzo[b]thiophen-2-ol. Subsequent dehydration could lead to the corresponding benzothiophene, though this is less direct than the pathways mentioned in 3.4.1.

The table below summarizes potential cyclization products.

| Reaction Type | Conditions | Product |

| Intramolecular Aldol-type reaction | Acid or Base catalyst | 2-Ethyl-6-fluorobenzo[b]thiophene |

| Acid-catalyzed cyclization/dehydration | Strong acid (e.g., H₂SO₄, PPA) | 2-Ethyl-6-fluorobenzo[b]thiophene |

These cyclization reactions highlight the synthetic potential of this compound as a precursor to valuable heterocyclic compounds.

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of a compound. For 1-(5-Fluoro-2-mercaptophenyl)propan-1-one, a multi-faceted approach involving several spectroscopic techniques would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons would appear as distinct multiplets, with their coupling patterns and chemical shifts influenced by the fluorine and mercapto substituents. The ethyl group of the propanone side chain would be expected to show a characteristic quartet and triplet pattern.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon (aromatic, carbonyl, aliphatic). The carbonyl carbon of the ketone would be readily identifiable by its characteristic downfield shift.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial tool. This spectrum would show a signal for the fluorine atom, and its coupling to neighboring protons (³JHF) and carbons (nJCF) would provide valuable information for confirming the substitution pattern on the aromatic ring.

Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.0 - 7.8 | m | - | Aromatic-H |

| ¹H | 3.5 - 4.5 | s (broad) | - | SH |

| ¹H | 2.8 - 3.2 | q | J = ~7 | CH₂ |

| ¹H | 1.0 - 1.4 | t | J = ~7 | CH₃ |

| ¹³C | 195 - 205 | s | - | C=O |

| ¹³C | 158 - 165 | d | ¹JCF = ~240-250 | C-F |

| ¹³C | 110 - 140 | m | - | Aromatic-C |

| ¹³C | 30 - 40 | s | - | CH₂ |

| ¹³C | 8 - 12 | s | - | CH₃ |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would be expected to show characteristic absorption or scattering bands for the various functional groups. Key expected vibrations include the C=O stretch of the ketone, the S-H stretch of the mercapto group, C-F stretching, and various aromatic C-H and C=C stretching and bending modes.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The aromatic ring and the carbonyl group constitute a chromophore that would be expected to absorb in the UV region. The position and intensity of the absorption maxima (λmax) would be sensitive to the solvent polarity and the electronic effects of the substituents.

Mass Spectrometry (High-Resolution Mass Spectrometry)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation by showing the loss of characteristic fragments, such as the ethyl group.

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the mercapto group or π-π stacking of the aromatic rings.

Chiroptical Spectroscopy (if applicable to enantiomerically enriched derivatives)

The title compound itself is achiral. However, if a chiral center were introduced into the molecule, for example, by modification of the propanone side chain, and the resulting enantiomers were separated, chiroptical techniques such as circular dichroism (CD) spectroscopy would be essential. CD spectroscopy would be used to determine the absolute configuration of the enantiomers by comparing the experimental spectrum to theoretical calculations.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

A comprehensive search of scientific literature and chemical databases did not yield any specific experimental data on the thermal analysis of this compound. Consequently, detailed research findings from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this particular compound are not available in the public domain.

While thermal analysis is a critical component in the characterization of chemical compounds, providing insights into properties like melting point, thermal stability, and decomposition, no studies presenting this information for this compound have been published. Therefore, data tables illustrating its thermal behavior cannot be provided at this time.

Theoretical and Computational Studies of 1 5 Fluoro 2 Mercaptophenyl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties with high accuracy. Methods like Density Functional Theory (DFT) are particularly valuable for their balance of computational cost and precision. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 1-(5-Fluoro-2-mercaptophenyl)propan-1-one, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to determine the most stable molecular geometry by optimizing bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

This optimization process yields a detailed three-dimensional structure corresponding to a minimum on the potential energy surface. The resulting geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters of this compound using DFT Note: The following data is illustrative of typical results from DFT calculations and is not derived from a published study on this specific molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-S | ~1.78 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | S-H | ~1.34 Å |

| Bond Angle | C-C(O)-C | ~120° |

| Bond Angle | C-S-H | ~96° |

| Dihedral Angle | O=C-C(Aryl)-C(Aryl) | ~30° (non-planar) |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character. youtube.comresearchgate.net Conversely, the LUMO is the orbital that can accept electrons, indicating its electrophilic or acidic nature. youtube.comresearchgate.net

For this compound, the HOMO is expected to have significant electron density on the sulfur atom of the mercapto group, making it a primary site for electrophilic attack. The LUMO is likely centered on the propanone moiety, particularly the carbonyl carbon, which would be susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies Note: The following data is illustrative and not from a specific study on this molecule.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | High kinetic stability |

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. wolfram.com It is invaluable for predicting how a molecule will interact with other charged species. nih.gov The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating areas of positive electrostatic potential (electron-poor areas). youtube.com Green and yellow represent regions of neutral or intermediate potential. youtube.com

For this compound, the ESP map would show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom on the phenyl ring. These sites are susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): Located around the hydrogen atom of the mercapto group (S-H), making it a potential hydrogen bond donor.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the phenyl ring and the ethyl group.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net A transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net

For this compound, a potential area of study would be the intramolecular proton transfer between the mercapto (-SH) group and the carbonyl oxygen (C=O), leading to a tautomeric form. Theoretical calculations could determine the activation energy for this process by locating the corresponding transition state, thereby predicting the reaction's feasibility and kinetics. nih.gov

Spectroscopic Property Simulations

Quantum chemical calculations can accurately predict various spectroscopic properties, which is vital for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values are often compared with experimental spectra to aid in signal assignment. For instance, the chemical shift of the proton in the S-H group or the carbons in the aromatic ring can be calculated. nih.gov

Vibrational Frequencies: The vibrational frequencies from IR and Raman spectroscopy can also be simulated. These calculations help in assigning specific absorption bands to particular vibrational modes of the molecule, such as the C=O stretch of the ketone or the S-H stretch of the mercapto group. researchgate.net

Conformation Analysis and Conformational Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. For a flexible molecule like this compound, several conformers may exist.

Computational methods can be used to explore the conformational landscape by performing a systematic scan of the potential energy surface as a function of key dihedral angles. This analysis would focus on rotation around:

The single bond connecting the phenyl ring to the carbonyl group.

The single bond between the carbonyl carbon and the ethyl group.

The C-S bond of the mercapto group.

This analysis identifies the most stable low-energy conformers and the energy barriers for interconversion between them. nih.govresearchgate.net Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and biological interactions. mdpi.comrsc.org Studies on similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for specific conformers due to interactions between the substituent groups. nih.gov

Coordination Chemistry and Ligand Applications of 1 5 Fluoro 2 Mercaptophenyl Propan 1 One

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with 1-(5-Fluoro-2-mercaptophenyl)propan-1-one would likely involve the reaction of the deprotonated ligand with various metal salts in a suitable solvent. The specific conditions would depend on the target metal ion and desired coordination geometry.

Coordination Modes via Thiol, Carbonyl Oxygen, and Fluorine Atoms

Based on its structure, this compound possesses several potential coordination sites: the sulfur atom of the thiol group, the oxygen atom of the carbonyl group, and potentially the fluorine atom.

Thiol Group (S): The deprotonated thiol (thiolate) is a soft donor and would be expected to form strong coordinate bonds with soft metal ions like Cu(I), Ag(I), Au(I), Hg(II), and late transition metals. Coordination through the sulfur atom is a common feature in many reported metal-thiolate complexes. uobaghdad.edu.iq

Carbonyl Group (O): The carbonyl oxygen is a hard donor and could coordinate to a metal center, likely in conjunction with the thiolate group to form a stable chelate ring. This bidentate (S, O) coordination is a prevalent binding mode for analogous 2-mercapto-ketone ligands. nih.gov

Fluorine Atom (F): While fluorine is highly electronegative, its involvement as a primary coordinating atom to a metal center is less common, especially in the presence of stronger donors like sulfur and oxygen. It may, however, participate in weaker secondary interactions or influence the electronic properties of the ligand.

Without experimental evidence, such as X-ray crystallographic data, these coordination modes remain hypothetical for this specific compound.

Characterization of Coordination Compounds (e.g., Magnetic Susceptibility, Conductance)

Were such complexes synthesized, they would be characterized using a suite of standard analytical techniques.

Magnetic Susceptibility: This technique is crucial for determining the number of unpaired electrons in a transition metal complex, thereby revealing its electronic configuration and providing insight into the coordination geometry. libretexts.org For example, a high-spin octahedral Co(II) complex would have a different magnetic moment than a low-spin square planar Co(II) complex.

Molar Conductance: Measuring the molar conductivity of a solution of the complex helps determine whether the complex is an electrolyte or non-electrolyte. researchgate.net This data is used to ascertain if any counter-ions are present outside the primary coordination sphere.

A hypothetical data table for future characterization is presented below.

Table 1: Hypothetical Characterization Data for Metal Complexes of this compound (L)

| Complex Formula | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |

|---|---|---|---|

| [Mn(L)₂(H₂O)₂] | 15.2 | 5.9 | Octahedral |

| [Co(L)₂] | 12.5 | 4.5 | Tetrahedral |

| [Ni(L)₂] | 10.8 | Diamagnetic | Square Planar |

| [Cu(L)₂] | 14.1 | 1.8 | Distorted Octahedral |

Note: The data in this table is illustrative and not based on experimental results.

Exploration of Catalytic Applications

Ligands derived from 2-mercaptophenyl ketones have been explored in catalysis, but no studies specifically utilize this compound.

Transition Metal Catalysis Involving Derived Ligands

Transition metal complexes are fundamental to homogeneous catalysis. mdpi.comnih.gov The electronic and steric properties of the coordinating ligand are paramount in tuning the activity and selectivity of the metal catalyst. nih.gov A ligand such as this compound could potentially be used to create catalysts for reactions like cross-coupling, hydrogenation, or oxidation. The fluorine substituent, being electron-withdrawing, could significantly modulate the electronic properties of the metal center compared to non-fluorinated analogues.

Ligand Design for Specific Organic Transformations

The design of ligands is a key strategy for developing new catalysts. ethernet.edu.et By modifying the backbone of this compound (e.g., changing the alkyl chain or adding different substituents to the phenyl ring), it would be theoretically possible to fine-tune the resulting metal complex for a specific organic transformation, such as asymmetric hydrogenation or C-H activation. nih.gov However, no such ligand design or application has been reported for this compound.

Development of Sensors and Probes (non-biological sensing)

The development of chemical sensors often relies on ligands that exhibit a change in a physical property (e.g., color or fluorescence) upon binding to a specific analyte. The thiol group and aromatic ring system in this compound make it a candidate for such applications, particularly for sensing heavy metal ions. Despite this potential, there is no published research on the use of this compound or its derivatives as a non-biological sensor or probe.

Metal-Organic Framework (MOF) Components

The potential for multidimensional derivatives of this compound to act as components in Metal-Organic Frameworks (MOFs) is a speculative area of research. For a ligand to be suitable for MOF construction, it typically requires multiple coordination sites that can bind to metal ions, forming a repeating network structure. While the mercapto and carbonyl groups of the parent compound could potentially coordinate to a single metal center, its use as a linker in a stable, porous MOF would likely necessitate chemical modification to introduce additional coordinating functionalities at other positions on the molecule.

Currently, there is no published research that explores the synthesis of such multi-dentate derivatives of this compound or their application as building blocks for MOFs. The field of MOF design is vast and continues to expand, but it appears that this specific fluoro- and mercapto-containing ketone has not yet been investigated for this purpose.

The lack of available data prevents a detailed discussion of its coordination behavior, the structural features of any potential metal complexes, or its utility in the design of functional materials like MOFs. Further experimental research would be required to elucidate the coordination chemistry of this compound and to explore the viability of its derivatives as components in Metal-Organic Frameworks.

Advanced Materials Applications and Precursor Roles Non Biomedical

Polymer and Network Material Development

Scientific literature does not currently contain specific examples or detailed studies on the use of 1-(5-Fluoro-2-mercaptophenyl)propan-1-one in the development of polymers or network materials. The theoretical potential for its application exists due to its functional groups, but empirical data is not present in the public domain.

There is no available research detailing the incorporation of this compound as a monomer or additive in the synthesis of fluorinated polymers.

While thiols are known to be reactive and can participate in cross-linking reactions, there are no specific studies that demonstrate the use of this compound for this purpose in polymer chemistry.

Optoelectronic Materials

The potential application of this compound in the field of optoelectronic materials has not been explored in published research.

There is no available data on the synthesis of coordination compounds or chromophores derived from this compound, nor on their potential luminescent properties.

The use of this compound as a photoactive building block in the design of advanced materials is not documented in scientific literature.

Surface Functionalization and Nanomaterials

No studies have been published that describe the application of this compound for the functionalization of surfaces or in the synthesis of nanomaterials.

Thiol-Mediated Adsorption on Metal Surfaces

The thiol (-SH) group in this compound serves as a highly effective anchor for its chemisorption onto various metal surfaces. This process is a cornerstone of "bottom-up" nanofabrication, enabling the creation of well-defined organic-inorganic interfaces. The adsorption is particularly strong on noble metals such as gold, silver, copper, and platinum. researchgate.netoaepublish.com

The mechanism of adsorption involves the formation of a stable metal-sulfur bond (metal-thiolate bond), which is the primary driving force for the spontaneous assembly of the molecules on the substrate. For gold surfaces, which are a common substrate in research and nanotechnology, the interaction is robust, with bond energies on the order of 100 kJ/mol. oaepublish.com This strong interaction leads to the formation of a dense, well-ordered monolayer of molecules on the metal surface.

The presence of the fluorine atom and the aromatic ring in this compound is expected to influence the adsorption kinetics and the stability of the resulting layer. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the aromatic ring and the acidity of the thiol proton, potentially affecting the rate of monolayer formation and the strength of the metal-thiolate bond. Furthermore, intermolecular interactions, such as π-π stacking between the aromatic rings, can contribute to the ordering and stability of the adsorbed layer. uh.edu Studies on similar aromatic thiols have shown that such interactions are significant in achieving densely packed and stable films. uh.eduuh.edu

The orientation of the adsorbed molecules is dictated by a balance between the metal-sulfur bond, intermolecular forces, and steric effects. It is anticipated that this compound would orient with the sulfur atom bonded to the metal surface and the fluorinated phenylpropanone moiety extending away from it. This orientation exposes the functional propanone group and the fluorinated ring at the interface, thereby modifying the surface properties of the metal.

Integration into Self-Assembled Monolayers (SAMs)

The process of thiol-mediated adsorption naturally leads to the formation of Self-Assembled Monolayers (SAMs). SAMs are highly organized, single-molecule-thick films that spontaneously form on a substrate. oaepublish.com The integration of this compound into SAMs offers a precise method to tailor the surface properties of materials for various advanced applications.

The structure and properties of SAMs formed from fluorinated thiols have been extensively studied. researchgate.netnih.govnih.gov While specific data for this compound is not available, the behavior of analogous fluorinated aromatic and aliphatic thiols provides significant insights. The presence of fluorine in the molecule is known to impart several desirable properties to the resulting SAM, including:

Low Surface Energy: Fluorinated surfaces are known for their low surface energy, which translates to hydrophobic and oleophobic (oil-repelling) properties. researchgate.netnih.gov This is a result of the weak intermolecular forces of fluorocarbon chains.

High Thermal and Chemical Stability: The strength of the carbon-fluorine bond contributes to the enhanced thermal and chemical stability of fluorinated SAMs compared to their non-fluorinated hydrocarbon counterparts.

Controlled Wettability: By forming a SAM of this compound, the wettability of a metal surface can be precisely controlled. The degree of hydrophobicity can be tuned, which is critical for applications in microfluidics, anti-fouling coatings, and corrosion protection.

The quality and ordering of the SAM are influenced by factors such as the purity of the compound, the cleanliness of the metal substrate, the solvent used for deposition, and the immersion time. nih.gov Characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle goniometry are crucial for confirming the formation and quality of the monolayer. XPS can verify the elemental composition of the surface and the chemical state of the sulfur atom (confirming the thiolate bond), while contact angle measurements provide information about the surface energy and hydrophobicity. nih.govnih.govresearchgate.net

The following interactive data table summarizes typical research findings for SAMs formed from compounds analogous to this compound on a gold substrate, illustrating the impact of fluorination on surface properties.

| Compound Type | Advancing Water Contact Angle (θ_w) | Film Thickness (Å) | Key Properties & Remarks |

|---|---|---|---|

| Alkanethiol (e.g., Octadecanethiol) | ~110-112° | ~20-25 | Forms a well-ordered, hydrophobic monolayer. Serves as a common reference for SAM studies. |

| Fluorinated Alkanethiol (e.g., 1H,1H,2H,2H-Perfluorodecanethiol) | ~115-120° | ~12-15 | Highly hydrophobic and oleophobic due to the terminal CF3 groups. researchgate.net The shorter thickness compared to a similar length hydrocarbon is due to a helical conformation of the fluorocarbon chain. |

| Aromatic Thiol (e.g., Biphenyl-4-thiol) | ~70-80° | ~10-12 | Ordering is driven by π-π stacking interactions. The aromatic rings provide rigidity. uh.edu |

| Inferred for this compound | Likely >90° | Estimated 7-10 | Expected to be hydrophobic due to the fluorinated aromatic ring. The propanone group may influence polarity. Thickness is an estimate based on molecular dimensions. |

Note: The data for this compound are inferred based on the properties of structurally similar compounds, as direct experimental data is not publicly available.

The propanone group on the molecule offers a site for post-assembly modification. This functional handle could be used to attach other molecules, polymers, or nanoparticles to the surface, creating complex, multifunctional interfaces for applications in sensors, catalysis, and molecular electronics.

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic processes, aiming to reduce environmental impact and enhance efficiency. The synthesis of aromatic ketones and mercaptans, key structural components of 1-(5-Fluoro-2-mercaptophenyl)propan-1-one, is an area ripe for the application of these principles.

Future research could focus on developing eco-friendly synthetic routes that minimize the use of hazardous reagents and solvents. For instance, traditional methods for synthesizing aromatic ketones often involve stoichiometric amounts of Lewis acids and halogenated solvents. Emerging green alternatives include visible-light-induced aerobic C-H oxidation reactions, which utilize air as the oxidant and water as a solvent, thereby offering a more sustainable pathway.

Furthermore, the introduction of the mercapto group often requires harsh reducing agents or multi-step procedures. Innovative, environmentally benign methods for the synthesis of mercaptans could be explored. These might involve the use of odorless and stable thiol-alternative reagents or catalytic systems that operate under mild conditions. The development of a one-pot synthesis from readily available starting materials would represent a significant advancement in the sustainable production of this compound.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Routes for this compound

| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Anticipated Benefits |

| Aromatic Ketone Formation | Friedel-Crafts acylation using acyl chlorides and a Lewis acid in a chlorinated solvent. | Visible-light-driven selective air-oxygenation of a C-H bond using a photocatalyst in an aqueous medium. | Reduced use of hazardous reagents and solvents; increased atom economy. |

| Introduction of Mercapto Group | Reduction of a corresponding sulfonyl chloride or disulfide with strong reducing agents. | Use of a recyclable heterogeneous catalyst for the direct thiolation of an aryl halide. | Milder reaction conditions; easier product purification; catalyst reusability. |

| Overall Process | Multi-step synthesis with intermediate isolation and purification. | A one-pot cascade reaction from commercially available precursors. | Reduced waste generation; lower energy consumption; improved overall yield. |

High-Throughput Screening for Novel Reactivities

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the chemical reactivity and biological activity of a large number of compounds. For this compound, HTS can be instrumental in uncovering novel reactions and potential applications. The presence of a reactive thiol group makes this compound particularly amenable to various screening assays.

Future research could employ fluorescence-based HTS assays to quantify the reactivity of the thiol group towards a library of electrophiles. This would not only provide valuable data on the compound's intrinsic chemical reactivity but could also lead to the discovery of new covalent binders for biological targets. Competitive endpoint assays, for instance, can quantitatively determine the reaction rates of the thiol group with various substrates in a high-throughput format.

Moreover, HTS can be utilized to screen for catalytic activities of metal complexes derived from this compound. The thiol group can act as a ligand for various metal centers, and HTS can rapidly identify catalytically active species for a range of organic transformations. This approach could accelerate the discovery of new catalysts for applications in fine chemical synthesis and materials science.

Table 2: Hypothetical High-Throughput Screening Cascade for this compound

| Screening Phase | Assay Type | Objective | Potential Hits |

| Primary Screen | Fluorescence-based thiol reactivity assay. | To identify compounds that react with the mercapto group. | Potential covalent inhibitors or probes. |

| Secondary Screen | Cell-based cytotoxicity assay. | To assess the biological activity of primary hits. | Compounds with potential therapeutic applications. |

| Tertiary Screen | Catalytic activity screen (e.g., colorimetric assay for a model reaction). | To discover novel catalytic properties of metal complexes. | New catalysts for organic synthesis. |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the physicochemical properties and biological activities of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational modeling can provide deep insights into its structure-property relationships.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity descriptors of the molecule. These calculations can help in understanding the influence of the fluorine and mercapto substituents on the reactivity of the aromatic ring and the carbonyl group.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. By computationally generating a library of virtual analogs with varying substituents, QSAR models can identify key structural features that correlate with a desired biological endpoint, thus prioritizing the synthesis of the most promising candidates. Such computational approaches are invaluable for the rational design of new molecules with tailored properties.

Exploration of New Application Domains (e.g., Energy Storage, Environmental Remediation)

The unique combination of functional groups in this compound opens up possibilities for its application in emerging technological areas, including energy storage and environmental remediation.

The presence of a fluorinated aromatic ring suggests potential applications in materials science. Organofluorine compounds are known for their unique electronic properties and stability, making them attractive for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atom can modulate the HOMO and LUMO energy levels, potentially leading to improved device performance.

The mercapto group provides a handle for anchoring the molecule to surfaces or for polymerization. Thiol-functionalized materials have shown great promise in environmental remediation, particularly for the removal of heavy metal ions from water. The sulfur atom has a high affinity for heavy metals, and polymers or materials functionalized with this compound could be developed as effective sorbents. Additionally, mercapto-containing compounds have been investigated as corrosion inhibitors for metals, suggesting another potential application domain.

Table 3: Potential Application Domains and Relevant Structural Features

| Application Domain | Relevant Structural Feature(s) | Potential Role of the Compound |

| Energy Storage (Organic Electronics) | Fluorinated aromatic ring | As a building block for organic semiconductors with tailored electronic properties. |

| Environmental Remediation | Mercapto group | As a monomer for thiol-functionalized polymers for heavy metal capture. |

| Corrosion Inhibition | Mercapto group, aromatic ring | As a corrosion inhibitor that adsorbs on metal surfaces to form a protective layer. |

Q & A

Q. What synthetic strategies are recommended for preparing 1-(5-Fluoro-2-mercaptophenyl)propan-1-one, and how can competing side reactions be mitigated?

Answer: The synthesis typically involves Friedel-Crafts acylation or thiol-directed functionalization. For example, a chloroacetone intermediate (e.g., 1-Chloro-3-(5-fluoro-2-mercaptophenyl)propan-2-one, CAS 1804195-77-4) can be acylated under controlled conditions . Key considerations:

- Thiol protection : Use tert-butyl disulfide or acetyl groups to prevent oxidation of the -SH group during synthesis.

- Fluorine stability : Avoid strong bases that may displace fluorine.

- Byproduct control : Monitor for disulfide formation via GC-MS (as in analogous protocols for trifluoromethyl ketones ).

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR : NMR resolves fluorine environments, while NMR identifies mercapto proton shifts (δ ~1.5–2.5 ppm, broad) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (theoretical: 218.68 g/mol for CHClFOS; adjust for target compound) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .

Q. How should researchers handle stability challenges posed by the mercapto group?

Answer:

- Storage : Keep under inert atmosphere (N/Ar) at –20°C to prevent oxidation to disulfides .

- In situ stabilization : Add 1% β-mercaptoethanol to reaction mixtures to maintain –SH integrity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic effects of the 5-fluoro and 2-mercapto substituents on reactivity?

Answer:

- DFT modeling : Optimize geometry using B3LYP/6-311++G(d,p) to calculate Fukui indices, identifying nucleophilic/electrophilic sites. The fluorine’s electron-withdrawing effect increases carbonyl electrophilicity, while the mercapto group’s lone pairs enhance resonance stabilization .

- TD-DFT : Predict UV-Vis absorption spectra for comparison with experimental data .

Q. What strategies resolve contradictory spectral data (e.g., unexpected 13C^{13}\text{C}13C NMR shifts)?

Answer:

Q. How can structure-activity relationships (SAR) guide derivative design for biological applications?

Answer:

Q. What protocols validate the compound’s role in catalytic cycles (e.g., as a ligand precursor)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.